1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine
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Overview
Description
1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine is an organogermanium compound characterized by the presence of a germanium atom bonded to a chlorine atom, two dimethylamino groups, and two 2,4,6-trimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine typically involves the reaction of germanium tetrachloride with N,N-dimethyl-2,4,6-trimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the germanium compound. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to form germanium hydrides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, toluene), and bases (e.g., triethylamine).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, peracids), solvents (e.g., acetonitrile, water).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ether).
Major Products Formed:
Substitution Reactions: Substituted germanium compounds with various functional groups.
Oxidation Reactions: Oxidized germanium species such as germanium dioxide.
Reduction Reactions: Germanium hydrides and related compounds.
Scientific Research Applications
1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Explored for its potential biological activity and as a component in the design of new pharmaceuticals.
Industry: Utilized in the production of specialized polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine involves its interaction with molecular targets through its germanium center. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Comparison: 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine is unique due to the presence of a germanium atom, which imparts distinct chemical and physical properties compared to similar compounds containing other elements such as carbon or nitrogen. The germanium center allows for unique coordination chemistry and reactivity, making this compound valuable for specific applications in materials science and catalysis.
Properties
CAS No. |
202128-02-7 |
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Molecular Formula |
C20H28ClGeN |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[chloro-bis(2,4,6-trimethylphenyl)germyl]-N-methylmethanamine |
InChI |
InChI=1S/C20H28ClGeN/c1-13-9-15(3)19(16(4)10-13)22(21,23(7)8)20-17(5)11-14(2)12-18(20)6/h9-12H,1-8H3 |
InChI Key |
JHDQCIOQSCDOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(N(C)C)Cl)C |
Origin of Product |
United States |
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